molecular formula C22H24N4O3S2 B2639999 2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(2,6-dimethylphenyl)butanamide CAS No. 894946-44-2

2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(2,6-dimethylphenyl)butanamide

Cat. No.: B2639999
CAS No.: 894946-44-2
M. Wt: 456.58
InChI Key: PPYSRDMRIVZJAT-UHFFFAOYSA-N
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Description

The compound 2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(2,6-dimethylphenyl)butanamide is a structurally complex molecule featuring a pyrimidine core substituted with amino (NH₂) and phenylsulfonyl (C₆H₅SO₂-) groups at positions 4 and 5, respectively. A thioether (-S-) linkage at position 2 connects the pyrimidine ring to a butanamide chain, which terminates in an N-(2,6-dimethylphenyl) group.

Properties

IUPAC Name

2-[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl-N-(2,6-dimethylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S2/c1-4-17(21(27)25-19-14(2)9-8-10-15(19)3)30-22-24-13-18(20(23)26-22)31(28,29)16-11-6-5-7-12-16/h5-13,17H,4H2,1-3H3,(H,25,27)(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPYSRDMRIVZJAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C=CC=C1C)C)SC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(2,6-dimethylphenyl)butanamide, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluation, and mechanisms of action, supported by diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H20N4O4S2C_{20}H_{20}N_{4}O_{4}S_{2}, with a molecular weight of 444.52 g/mol. The structure features a pyrimidine ring substituted with an amino group and a phenylsulfonyl moiety, linked to an acetamide group via a thioether bridge.

PropertyValue
Molecular FormulaC20H20N4O4S2
Molecular Weight444.52 g/mol
CAS Number894947-91-2

Antiviral Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant antiviral properties, particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1. For instance, similar compounds have shown EC50 values ranging from 0.19 to 1.40 μM against various strains of HIV-1 . The thioether linkage in the compound may enhance its binding affinity to viral targets.

Enzyme Inhibition

The compound's structure suggests potential inhibition of key enzymes involved in various biological pathways. For instance, the phenylsulfonyl group is known to interact with enzyme active sites, potentially leading to inhibition of enzymatic activity critical for disease progression. A study on related compounds demonstrated effective inhibition against tyrosinase, an enzyme involved in melanin production, with IC50 values indicating moderate to high inhibitory activity .

The proposed mechanism involves the interaction of the compound with specific molecular targets such as enzymes or receptors. The thioether linkage enhances its affinity for biological targets, which may lead to the inhibition of key enzymatic pathways involved in disease progression. Additionally, structural modifications in similar compounds have shown that electron-donating or withdrawing groups can significantly affect their biological activity .

Case Study 1: HIV Inhibition

In a study evaluating various pyrimidine derivatives for anti-HIV activity, one compound exhibited an EC50 value of 0.19 μM against wild-type HIV-1 and demonstrated efficacy against resistant strains . This highlights the potential of structurally similar compounds in developing effective antiviral agents.

Case Study 2: Tyrosinase Inhibition

A series of phenylamino derivatives were synthesized and tested for their ability to inhibit tyrosinase. One derivative showed an IC50 value of 25.75 μM, indicating moderate inhibition compared to kojic acid as a reference . This suggests that modifications to the core structure can enhance inhibitory effects.

Scientific Research Applications

Structural Characteristics

This compound features:

  • A pyrimidine ring with an amino group and a phenylsulfonyl substituent.
  • A thioether linkage that enhances its reactivity.
  • A butanamide moiety attached to a dimethylphenyl group, which may influence its pharmacokinetic properties.

Medicinal Chemistry Applications

  • Anticancer Activity
    • The compound has shown potential as an anticancer agent , particularly through its interaction with specific enzymes involved in tumor growth and proliferation. Research indicates that pyrimidine derivatives can inhibit angiogenesis, a critical process in cancer progression .
    • In vitro studies have demonstrated that similar compounds exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties .
  • Antimicrobial Properties
    • Compounds with similar structural motifs have been evaluated for their antimicrobial activity. The presence of the sulfonamide group is known to enhance the antibacterial efficacy of pyrimidine derivatives, making this compound a candidate for further exploration in this area .
  • Neurological Disorders
    • There is emerging evidence supporting the use of pyrimidine derivatives in the treatment of neurological disorders. Studies on related compounds have indicated anticonvulsant activities, suggesting that 2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(2,6-dimethylphenyl)butanamide may also exhibit similar effects .

Table 1: Summary of Research Findings on Similar Compounds

Compound NameBiological ActivityTargetStudy Reference
4-amino-pyrimidine derivativeAnticancerHeLa cells
N-benzyl 2-amino acetamidesAnticonvulsantNeurological models
Pyrimidine-sulfonamide derivativesAntibacterialVarious pathogens

Synthesis and Production

The synthesis of this compound typically involves:

  • Formation of the Pyrimidine Core : Through condensation reactions involving thiophenes and amines.
  • Thioether Linkage Introduction : Reacting with thiol compounds under basic conditions.
  • Acetamide Formation : Via acyl chloride reactions.
  • Final Substitution : Nucleophilic substitution to introduce the dimethylphenyl group.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural features align with several classes of molecules, including herbicides, pharmaceutical intermediates, and reagents. Below is a detailed comparison with key analogs:

Structural Analogs with N-(2,6-Dimethylphenyl) Substitution

Compound Name Molecular Weight Key Functional Groups Application/Use Reference
Target Compound ~495.6* Pyrimidine, phenylsulfonyl, thioether, butanamide Hypothesized enzyme inhibitor
2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide 234.33 Acetamide, diethylamino Chemical reagent
Alachlor 269.76 Chloro, methoxymethyl, acetamide Herbicide
(R)-N-...butanamide (Pharmacopeial derivative) Butanamide, phenoxy, hydroxy Pharmaceutical candidate

Key Observations:

Backbone Flexibility vs. In contrast, alachlor’s chloroacetamide structure prioritizes electrophilic reactivity for herbicidal activity .

Functional Group Impact: The phenylsulfonyl group in the target compound may improve metabolic stability and electron-withdrawing effects, unlike the electron-rich diethylamino group in or the chloro substituent in alachlor . The thioether linkage could reduce oxidative degradation compared to oxygen-based ethers in pharmacopeial derivatives .

Substitution Patterns :

  • The N-(2,6-dimethylphenyl) group is conserved across all analogs, suggesting steric bulk and lipophilicity are critical for target engagement. In alachlor, this group aids membrane penetration for herbicidal activity , while in pharmacopeial derivatives, it may modulate pharmacokinetics .

Physicochemical Properties

  • Solubility : The 2,6-dimethylphenyl group and phenylsulfonyl moiety likely reduce aqueous solubility compared to alachlor’s methoxymethyl chain .
  • Stability : The thioether linkage may enhance resistance to hydrolysis relative to the ester or amide bonds in analogs .

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